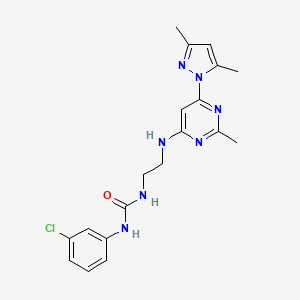![molecular formula C10H13N3O6 B3000727 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856020-28-4](/img/structure/B3000727.png)
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Ethoxycarbonylation: The ethoxycarbonyl group is introduced via esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Butanoic Acid Substitution: The final step involves the substitution of the pyrazole ring with a butanoic acid moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Major Products
Reduction of Nitro Group: 2-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]butanoic acid.
Hydrolysis of Ethoxycarbonyl Group: 2-[4-(carboxy)-3-nitro-1H-pyrazol-1-yl]butanoic acid.
科学的研究の応用
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxycarbonyl group can undergo hydrolysis to release active carboxylic acid moieties.
類似化合物との比較
Similar Compounds
2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
2-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]butanoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-3-7(9(14)15)12-5-6(10(16)19-4-2)8(11-12)13(17)18/h5,7H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMUGHDDPGFFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)[N+](=O)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B3000644.png)
![N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B3000645.png)



![(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B3000650.png)

![3-(3,5-dimethylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3000652.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3000657.png)




